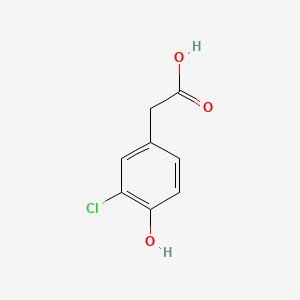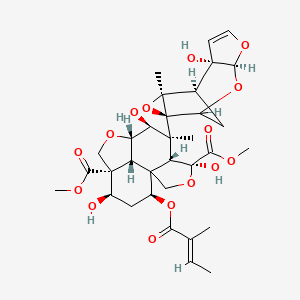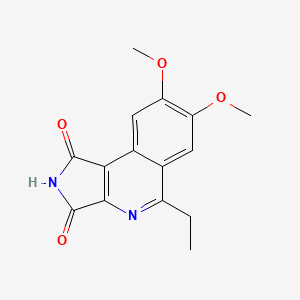
7-Hydroxymethotrexat
Übersicht
Beschreibung
This compound is notable for its role in inhibiting the proliferation of osteoclasts and inducing apoptosis in these cells . It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of folic acid derivatives.
Wirkmechanismus
Target of Action
7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of 7-Hydroxymethotrexate, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
7-Hydroxymethotrexate inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, 7-Hydroxymethotrexate disrupts the synthesis of nucleotides, thereby preventing cell division .
Biochemical Pathways
The major physiological interactions of Methotrexate, and by extension 7-Hydroxymethotrexate, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .
Pharmacokinetics
Methotrexate is metabolized to 7-Hydroxymethotrexate by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of 7-Hydroxymethotrexate have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and 7-Hydroxymethotrexate are 4.6 and 3.0 l/h/m^2, respectively .
Result of Action
The inhibition of dihydrofolate reductase by 7-Hydroxymethotrexate leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .
Action Environment
The action of 7-Hydroxymethotrexate can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and 7-Hydroxymethotrexate can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of 7-Hydroxymethotrexate polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .
Biochemische Analyse
Biochemical Properties
7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to 7-Hydroxymethotrexate by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .
Cellular Effects
7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that 7-Hydroxymethotrexate can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .
Molecular Mechanism
7-Hydroxymethotrexate is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that 7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .
Temporal Effects in Laboratory Settings
The level of 7-Hydroxymethotrexate directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of 7-Hydroxymethotrexate in red blood cells was inversely correlated with the disease activity score .
Dosage Effects in Animal Models
In a rat model, it was demonstrated that 7-Hydroxymethotrexate has a lower maximum tolerated dose than Methotrexate after 8 hours . The 7-Hydroxymethotrexate concentrations were in the therapeutic range after high-dose Methotrexate .
Metabolic Pathways
7-Hydroxymethotrexate is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .
Transport and Distribution
Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .
Subcellular Localization
The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid involves multiple steps. The starting material is typically folic acid, which undergoes a series of chemical reactions including reduction, methylation, and amination to yield the final product . The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folic acid derivative with similar inhibitory effects on cell proliferation.
Dihydrofolic Acid: A related compound involved in folic acid metabolism.
Uniqueness
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid is unique due to its specific inhibitory effects on osteoclasts and its potential therapeutic applications in bone-related diseases . Its structure allows for targeted interactions with cellular enzymes, making it a valuable tool in both research and medicine .
Eigenschaften
CAS-Nummer |
5939-37-7 |
|---|---|
Molekularformel |
C20H22N8O6 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 |
InChI-Schlüssel |
HODZDDDNGRLGSI-NSHDSACASA-N |
SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomerische SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)











